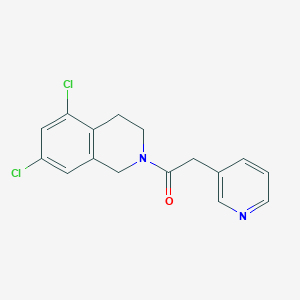
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide, also known as FP-Piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine in the brain. N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and addiction.
Mécanisme D'action
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee exerts its effects by binding to the DAT and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. The exact mechanism of action of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee on the sigma-1 receptor is not fully understood, but it is believed to modulate the activity of this receptor, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and enhance the reinforcing effects of cocaine. It has also been shown to have potential neuroprotective effects in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is its high selectivity for the DAT, which makes it a valuable tool for studying the role of this protein in various physiological and pathological processes. However, its potency and selectivity may also pose some limitations, as high concentrations may lead to off-target effects. Additionally, the synthesis of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is complex and requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. One area of interest is the development of novel DAT inhibitors based on the structure of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. Another potential direction is the investigation of the role of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. Additionally, the potential neuroprotective effects of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various models of neurodegenerative diseases warrant further investigation.
Méthodes De Synthèse
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with 4-methyl-2-pyridinecarboxaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to form the desired N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-13-5-8-20-17(11-13)22-9-6-14(7-10-22)18(23)21-16-4-2-3-15(19)12-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMCEOWJFYAESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
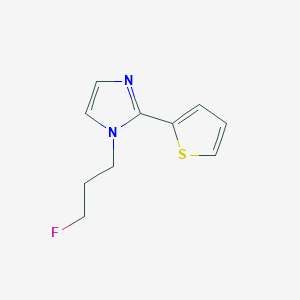

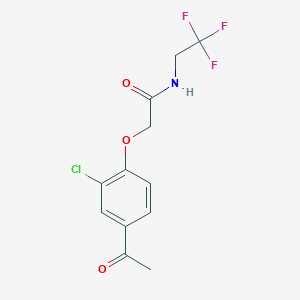
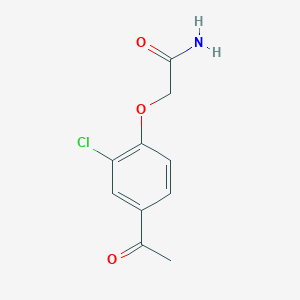
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
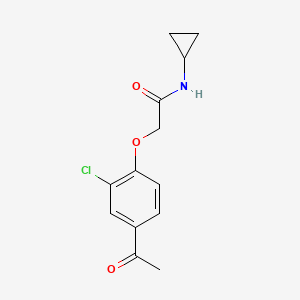
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
